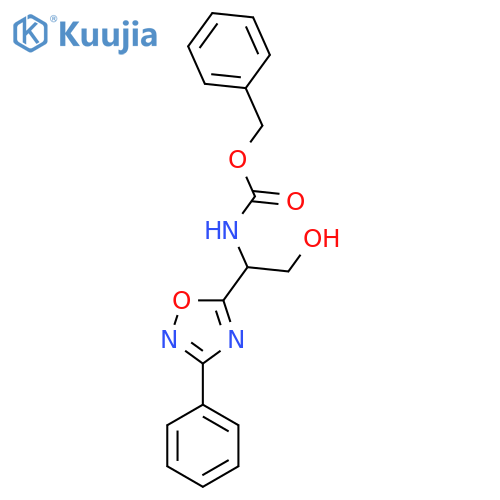Cas no 2680751-32-8 (benzyl N-2-hydroxy-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylcarbamate)

2680751-32-8 structure
商品名:benzyl N-2-hydroxy-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylcarbamate
benzyl N-2-hydroxy-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylcarbamate 化学的及び物理的性質
名前と識別子
-
- benzyl N-[2-hydroxy-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate
- EN300-28296861
- 2680751-32-8
- benzyl N-2-hydroxy-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylcarbamate
-
- インチ: 1S/C18H17N3O4/c22-11-15(19-18(23)24-12-13-7-3-1-4-8-13)17-20-16(21-25-17)14-9-5-2-6-10-14/h1-10,15,22H,11-12H2,(H,19,23)
- InChIKey: GJCZFPYNOJPDAI-UHFFFAOYSA-N
- ほほえんだ: O1C(C(CO)NC(=O)OCC2C=CC=CC=2)=NC(C2C=CC=CC=2)=N1
計算された属性
- せいみつぶんしりょう: 339.12190603g/mol
- どういたいしつりょう: 339.12190603g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 25
- 回転可能化学結合数: 7
- 複雑さ: 411
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 97.5Ų
benzyl N-2-hydroxy-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylcarbamate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28296861-1.0g |
benzyl N-[2-hydroxy-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate |
2680751-32-8 | 95.0% | 1.0g |
$1214.0 | 2025-03-19 | |
| Enamine | EN300-28296861-0.5g |
benzyl N-[2-hydroxy-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate |
2680751-32-8 | 95.0% | 0.5g |
$1165.0 | 2025-03-19 | |
| Enamine | EN300-28296861-1g |
benzyl N-[2-hydroxy-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate |
2680751-32-8 | 1g |
$1214.0 | 2023-09-07 | ||
| Enamine | EN300-28296861-0.25g |
benzyl N-[2-hydroxy-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate |
2680751-32-8 | 95.0% | 0.25g |
$1117.0 | 2025-03-19 | |
| Enamine | EN300-28296861-0.05g |
benzyl N-[2-hydroxy-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate |
2680751-32-8 | 95.0% | 0.05g |
$1020.0 | 2025-03-19 | |
| Enamine | EN300-28296861-10g |
benzyl N-[2-hydroxy-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate |
2680751-32-8 | 10g |
$5221.0 | 2023-09-07 | ||
| Enamine | EN300-28296861-5g |
benzyl N-[2-hydroxy-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate |
2680751-32-8 | 5g |
$3520.0 | 2023-09-07 | ||
| Enamine | EN300-28296861-0.1g |
benzyl N-[2-hydroxy-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate |
2680751-32-8 | 95.0% | 0.1g |
$1068.0 | 2025-03-19 | |
| Enamine | EN300-28296861-2.5g |
benzyl N-[2-hydroxy-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate |
2680751-32-8 | 95.0% | 2.5g |
$2379.0 | 2025-03-19 | |
| Enamine | EN300-28296861-10.0g |
benzyl N-[2-hydroxy-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate |
2680751-32-8 | 95.0% | 10.0g |
$5221.0 | 2025-03-19 |
benzyl N-2-hydroxy-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylcarbamate 関連文献
-
Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344
-
Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786
-
Marcin Kwit,Beata Zabicka,Jacek Gawronski Dalton Trans., 2009, 6783-6789
-
Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
2680751-32-8 (benzyl N-2-hydroxy-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylcarbamate) 関連製品
- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)
- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)
- 1214332-11-2(4-Cyano-2,5-dibromopyridine)
- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)
- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)
- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)
- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)
- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)
- 13769-43-2(potassium metavanadate)
- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
